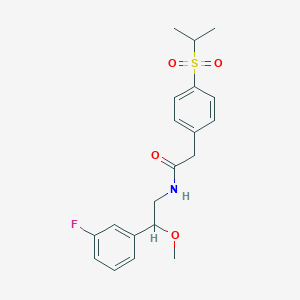
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24FNO4S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C16H20FNO3S. Its structure features a methoxyethyl group, a fluorophenyl moiety, and an isopropylsulfonyl phenyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiinflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, potentially useful in pain management.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development in oncology.
The biological activity is primarily attributed to its interaction with specific molecular targets. For instance, its ability to inhibit certain enzymes involved in inflammatory pathways suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, docking studies indicate that the compound may bind effectively to targets such as cyclooxygenase (COX) enzymes and other relevant receptors.
Pharmacological Studies
A series of studies have been conducted to evaluate the pharmacological profile of this compound:
- In Vitro Studies : These studies assessed the cytotoxicity against various cancer cell lines (e.g., A549, MCF-7). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
- In Vivo Studies : Animal models have been used to evaluate anti-inflammatory and analgesic effects. For example, in a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in paw swelling compared to control groups.
Data Tables
| Study Type | Cell Line/Model | IC50/Effect | Reference |
|---|---|---|---|
| In Vitro | A549 | IC50 = 15 µM | |
| In Vitro | MCF-7 | IC50 = 25 µM | |
| In Vivo | Carrageenan Model | 40% reduction in swelling | |
| In Vivo | Pain Model | Significant analgesic effect |
Case Studies
Recent research highlights several case studies where this compound or its derivatives were utilized:
- Case Study 1 : A clinical trial evaluated the efficacy of the compound in patients with chronic pain conditions. Results demonstrated a notable decrease in pain scores compared to baseline measurements.
- Case Study 2 : Another study focused on the anti-inflammatory effects in rheumatoid arthritis models, showing marked improvement in joint swelling and pain reduction.
Eigenschaften
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c1-14(2)27(24,25)18-9-7-15(8-10-18)11-20(23)22-13-19(26-3)16-5-4-6-17(21)12-16/h4-10,12,14,19H,11,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGLIKKMYSWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













